molecular formula C24H14ClN3O4 B2468707 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326909-86-7

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2468707
CAS No.: 1326909-86-7
M. Wt: 443.84
InChI Key: UGAUFGORKKPRRG-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl group and a 4-chlorophenyl moiety. The oxadiazole ring is a well-known pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, which enhance interactions with biological targets .

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClN3O4/c25-15-6-8-16(9-7-15)28-12-19(17-3-1-2-4-18(17)24(28)29)23-26-22(27-32-23)14-5-10-20-21(11-14)31-13-30-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAUFGORKKPRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenyl-1,2-Dihydrophthalazin-1-one () Core Structure: Replaces the dihydroisoquinolinone with a phthalazinone ring. Substituents: Methoxyphenyl (electron-donating) vs. benzodioxol (electron-rich, bicyclic) on the oxadiazole. Impact: The benzodioxol group in the target compound may enhance metabolic stability compared to the methoxy group, which is prone to demethylation .

4-(Benzo[d]thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one () Core Structure: Dihydropyrazolone instead of dihydroisoquinolinone. Substituents: Benzothiazole (aromatic, sulfur-containing) vs. oxadiazole (nitrogen-oxygen heterocycle).

4-[4-(4-Chlorobenzoyl)-2,3-Diphenylisoxazolidin-5-yl]-1-(4-Methoxyphenyl)-3-Phenylazetidin-2-one () Core Structure: Complex isoxazolidine-azetidinone framework. Substituents: Chlorobenzoyl (electron-withdrawing) vs. chlorophenyl (moderate lipophilicity). Impact: The target compound’s simpler scaffold may improve synthetic accessibility and reduce off-target interactions .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound* C₂₃H₁₄ClN₃O₄ ~443.8 0 7
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenyl-1,2-Dihydrophthalazin-1-one () C₂₃H₁₆N₄O₃ 396.4 0 6
4-(Benzo[d]thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one () C₁₉H₁₅N₃OS 341.4 1 3

*Estimated based on structural analogs.

  • Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to phenyl or methoxyphenyl substituents, favoring membrane permeability .
  • Solubility : The benzodioxol group may reduce aqueous solubility compared to methoxy or allyl groups due to its larger hydrophobic surface area .
  • Metabolic Stability : The oxadiazole ring and benzodioxol group in the target compound are less prone to oxidative metabolism than methoxy or allyl groups .

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several key structural components:

  • Benzodioxole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Often associated with pharmacological properties.
  • Dihydroisoquinoline scaffold : Commonly found in various bioactive compounds.

The molecular formula is C19H16ClN3O3C_{19}H_{16}ClN_3O_3 with a molecular weight of approximately 373.80 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this structure exhibit significant antitumor properties. For instance, derivatives of the oxadiazole ring have been shown to inhibit tumor cell proliferation in various cancer cell lines.

Case Study : A study evaluated the antitumor activity of a related compound against human tumor cell lines including Mia PaCa-2 and PANC-1. The results demonstrated a dose-dependent inhibition of cell growth, suggesting that the oxadiazole moiety plays a crucial role in enhancing antitumor activity .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Compounds containing benzodioxole and oxadiazole rings have demonstrated activity against various microorganisms.

Experimental Findings : In vitro assays showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, indicating the potential for developing new antimicrobial agents based on this scaffold .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance.

Proposed Mechanisms:

  • Enzyme Inhibition : The oxadiazole ring may interact with enzymes critical for cancer cell metabolism.
  • Receptor Modulation : The compound could bind to cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Studies suggest that modifications to the benzodioxole and oxadiazole components can significantly influence potency and selectivity.

ModificationEffect on Activity
Substitution on benzodioxoleEnhanced antitumor activity
Variations in oxadiazole positionAltered enzyme inhibition profile

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